

A Technical Guide to Key Reactions of **tert-butyl N-(4-iodophenyl)carbamate**

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Compound of Interest

Compound Name:	<i>tert-butyl N-(4-iodophenyl)carbamate</i>
Cat. No.:	B131921

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Introduction

Tert-butyl N-(4-iodophenyl)carbamate is a versatile bifunctional building block extensively utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure incorporates a stable tert-butyloxycarbonyl (Boc) protecting group on an aniline nitrogen and a highly reactive iodine atom on the aromatic ring. This arrangement makes it an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. The Boc group is robust enough to withstand various reaction conditions while being readily removable under acidic conditions, and the carbon-iodine bond is highly susceptible to oxidative addition by palladium and copper catalysts, facilitating efficient bond formation.^[1] This guide provides an in-depth overview of the core reactions involving this key intermediate, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, coupling an organoboron species (like a boronic acid or ester) with an organic halide.^{[2][3]} For **tert-butyl N-(4-iodophenyl)carbamate**, this reaction enables the synthesis of N-Boc-protected biaryl compounds, which are precursors to a vast range of complex molecules. The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.^[2]

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, and solvent system. The following table summarizes typical conditions.

Coupling Partner	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄ (3)	-	K ₂ CO ₃ (2M aq.)	Toluene	Reflux	50	73
(4-(hexyloxy)phenyl)boronic acid	Pd(PPh ₃) ₄ (3)	-	K ₂ CO ₃ (2M aq.)	Toluene	Reflux	50	73[4]
Arylboronic acid	Pd ₂ (dba) ₃ (1.5)	XPhos (3.1)	K ₃ PO ₄	Dioxane/H ₂ O	120	0.17	>95
Vinylboronic acid	Pd(OAc) ₂ (1-5)	PCy ₃	K ₃ PO ₄	Toluene	110	24	Good-Excellent

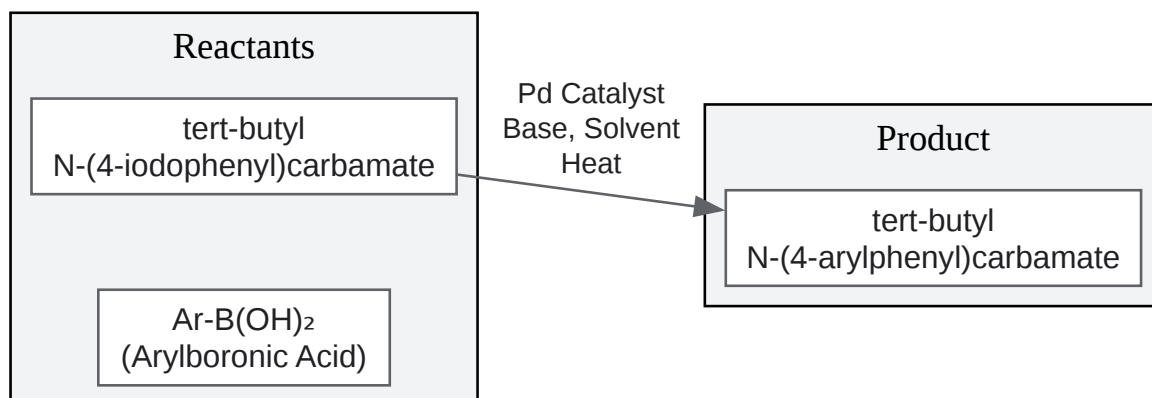
Detailed Experimental Protocol: Synthesis of tert-butyl (4'-hexyloxy-[1,1'-biphenyl]-4-yl)carbamate

This protocol is adapted from a procedure for a similar Suzuki cross-coupling reaction.[4]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine **tert-butyl N-(4-iodophenyl)carbamate** (1.0 equiv., e.g., 319 mg, 1.0 mmol), (4-(hexyloxy)phenyl)boronic acid (1.5 equiv., 333 mg, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv., 35 mg, 0.03 mmol).
- Solvent and Base Addition: Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (2.5 mL).

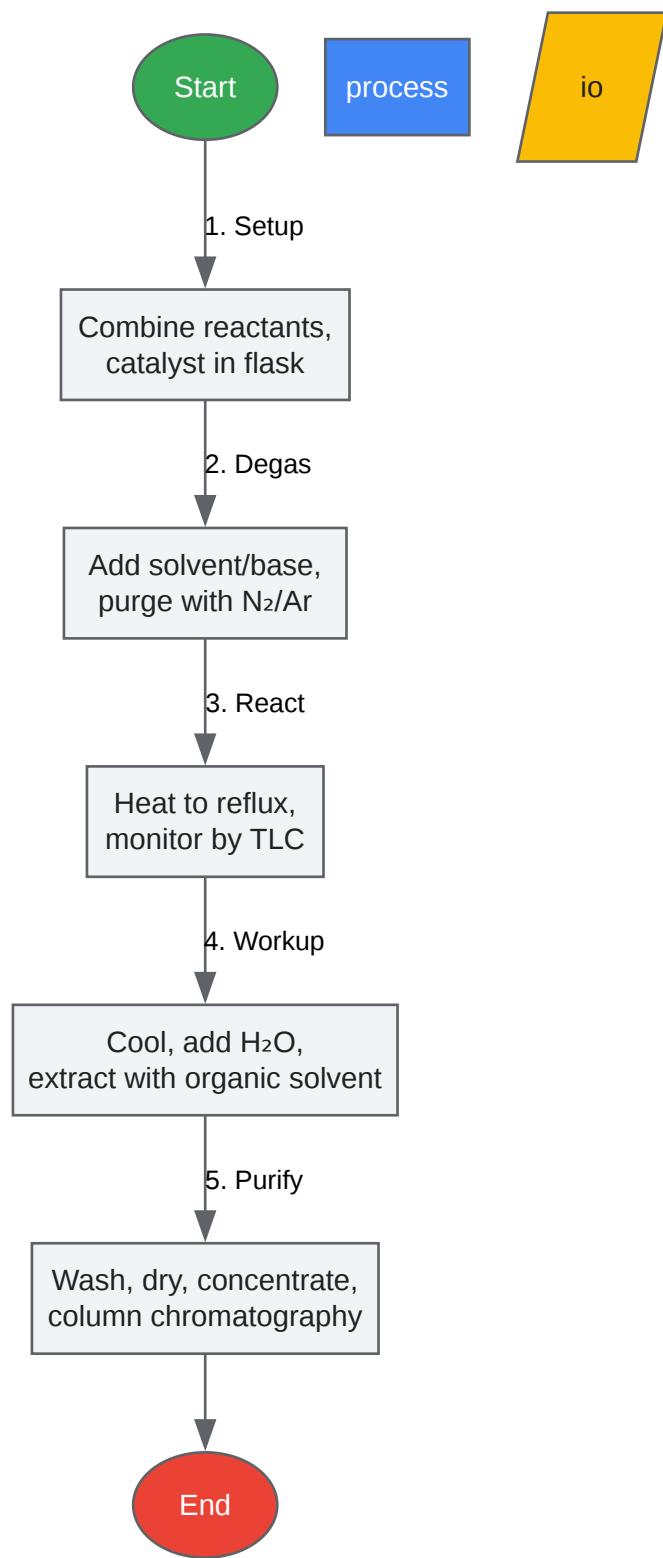
- Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to degas the mixture.[5]
- Reaction Execution: Heat the mixture to reflux (approximately 110°C) and stir vigorously for 24-50 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
- Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water (30 mL) and transfer to a separatory funnel.
- Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
- Washing and Drying: Wash the combined organic phase with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure.[4]
- Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Visualizations



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Caption: Suzuki-Miyaura reaction scheme.



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Caption: Experimental workflow for Suzuki coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.^[6] It involves the palladium-catalyzed coupling of an amine with an aryl halide.^[7] This reaction is exceptionally useful for synthesizing substituted anilines and diarylamines from **tert-butyl N-(4-iodophenyl)carbamate**, which are common motifs in pharmacologically active molecules. The choice of ligand is critical for the success of this reaction, with sterically hindered phosphine ligands often providing the best results.^{[7][8]}

Quantitative Data Summary

Catalyst and ligand selection are paramount for achieving high yields in Buchwald-Hartwig aminations.

Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Aniline	Pd(OAc) ₂ (2)	BINAP (3)	NaOtBu	Toluene	80	18	~90
Primary Amine	Pd ₂ (dba) ₃ (1)	XPhos (2)	K ₃ PO ₄	t-BuOH	100	12	High
Secondary Amine	Pd(OAc) ₂ (1-2)	RuPhos (1.5-3)	Cs ₂ CO ₃	Toluene	110	24	High
Ammonia (equiv.)	Pd ₂ (dba) ₃ (1)	t-BuXPhos (2)	NaOtBu	Toluene	100	24	~85

Detailed Experimental Protocol: Synthesis of **tert-butyl (4'-amino-[1,1'-biphenyl]-4-yl)carbamate**

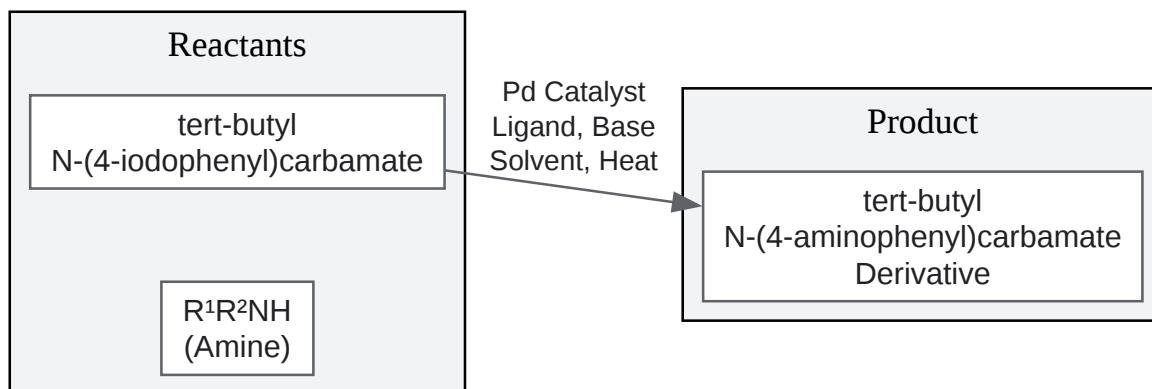
This is a general protocol adaptable for the amination of **tert-butyl N-(4-iodophenyl)carbamate**.

- Reaction Setup: To a flame-dried Schlenk tube or sealed vial, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 4.5 mg, 0.02 mmol) and a suitable phosphine ligand (e.g., XPhos,

0.04 equiv., 19 mg, 0.04 mmol).

- Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
- Reagent Addition: Under the inert atmosphere, add **tert-butyl N-(4-iodophenyl)carbamate** (1.0 equiv., 319 mg, 1.0 mmol), the desired primary or secondary amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv., 135 mg, 1.4 mmol).
- Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
- Reaction Execution: Seal the vessel tightly and heat the mixture in an oil bath at 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations



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Caption: Buchwald-Hartwig amination scheme.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction creates a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.^[9] This reaction is indispensable for the synthesis of arylalkynes. It typically employs a dual catalyst system of palladium and copper(I) iodide, along with an amine base.^{[9][10]} Copper-free protocols have also been developed to avoid issues associated with copper catalysis.^[10]

Quantitative Data Summary

Reaction conditions can be tuned for either traditional or copper-free Sonogashira couplings.

Alkyne	Catalyst System (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylacetylene	PdCl ₂ (PPh ₃) ₂ (3), CuI (5)	TEA	THF	RT	2	>90
Terminal Alkyne	Pd(PPh ₃) ₄ (2), CuI (4)	Diisopropyl amine	Toluene	60	4	85-95
Propargyl alcohol	PdCl ₂ (PPh ₃) ₂ (2)	Pyrrolidine	DMSO	RT	1.5	High
Various alkynes (Cu-free)	[DTBNpP] Pd(crotyl)Cl I (2.5)	TMP	DMSO	RT	1.5	>95 ^[11]

Detailed Experimental Protocol: Synthesis of *tert*-butyl (4-(phenylethynyl)phenyl)carbamate

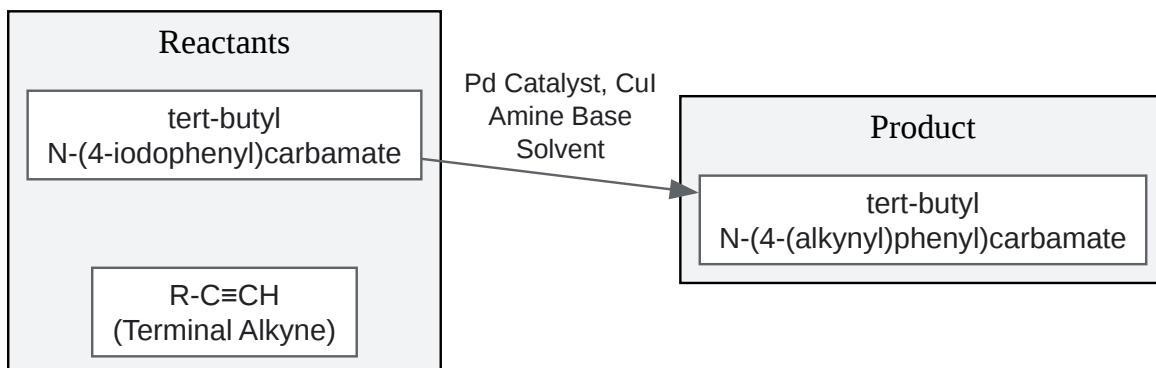
This protocol describes a standard Sonogashira coupling.^[10]

- Reaction Setup: In a Schlenk tube under an argon atmosphere, combine **tert-butyl N-(4-iodophenyl)carbamate** (1.0 equiv., 319 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II)

dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$, 0.03 equiv., 21 mg, 0.03 mmol), and copper(I) iodide (CuI , 0.05 equiv., 9.5 mg, 0.05 mmol).

- Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) followed by triethylamine (TEA, 2.0 equiv., 0.28 mL, 2.0 mmol).
- Alkyne Addition: To the stirring mixture, add phenylacetylene (1.1 equiv., 0.12 mL, 1.1 mmol) dropwise.
- Reaction Execution: Stir the reaction mixture at room temperature for 1.5 to 3 hours. Monitor the reaction progress by TLC.
- Workup: Upon completion, quench the reaction by adding water.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations



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Caption: Sonogashira coupling reaction scheme.

Other Notable Reactions

While the Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, **tert-butyl N-(4-iodophenyl)carbamate** is a competent substrate for several other important transformations.

- Heck Reaction: The palladium-catalyzed reaction of the aryl iodide with an alkene to form a substituted alkene.[12][13][14] It is a powerful method for vinylation of the aromatic ring.
- Stille Coupling: A versatile palladium-catalyzed cross-coupling reaction with organostannane reagents.[15][16][17] While effective, the high toxicity of tin compounds is a significant drawback.[16][18]
- Cyanation: The introduction of a nitrile (-CN) group, typically using a palladium catalyst and a cyanide source like zinc cyanide ($Zn(CN)_2$).[19][20] This reaction provides access to aromatic nitriles, which are valuable synthetic intermediates.
- Ullmann Condensation: A classical copper-catalyzed coupling reaction, typically requiring higher temperatures than palladium-based methods.[21] It can be used to form C-N, C-O, and C-S bonds.[21][22]

These reactions collectively highlight the immense synthetic utility of **tert-butyl N-(4-iodophenyl)carbamate** as a foundational element for constructing molecular complexity in modern organic chemistry.

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